5-Bromo-1,2,3-benzothiadiazole
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Overview
Description
5-Bromo-1,2,3-benzothiadiazole is an organic compound with the molecular formula C6H3BrN2S. It is a derivative of benzothiadiazole, where a bromine atom is substituted at the 5th position of the benzene ring. This compound is known for its applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic solar cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1,2,3-benzothiadiazole typically involves the bromination of 1,2,3-benzothiadiazole. One common method includes the reaction of 4-bromo-o-phenylenediamine with thionyl chloride and concentrated sulfuric acid under reflux conditions . The reaction proceeds as follows:
- Mix 4.0 g (21 mmol) of 4-bromo-o-phenylenediamine with 14 mL of thionyl chloride and 0.62 mL of concentrated sulfuric acid.
- Reflux the mixture for one hour.
- The product is then isolated and purified.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-1,2,3-benzothiadiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Cross-Coupling Reactions: It participates in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium thiolate or primary amines in the presence of a base.
Cross-Coupling Reactions: Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a base like potassium carbonate.
Major Products:
Nucleophilic Substitution: Products include substituted benzothiadiazoles with various functional groups.
Cross-Coupling Reactions: Products include biaryl compounds and other complex organic molecules
Scientific Research Applications
5-Bromo-1,2,3-benzothiadiazole has several applications in scientific research:
Organic Electronics: Used as a building block in the synthesis of materials for OLEDs and organic solar cells.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Material Science: Utilized in the development of new polymers and materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 5-Bromo-1,2,3-benzothiadiazole in organic electronics involves its ability to act as an electron-withdrawing group, which enhances the electron affinity of the materials it is incorporated into. This property is crucial for the performance of OLEDs and organic solar cells, as it improves charge transport and stability .
Comparison with Similar Compounds
1,2,3-Benzothiadiazole: The parent compound without the bromine substitution.
4,7-Dibromo-1,2,3-benzothiadiazole: A derivative with two bromine atoms, used in similar applications but with different electronic properties.
Uniqueness: 5-Bromo-1,2,3-benzothiadiazole is unique due to its specific substitution pattern, which provides a balance between reactivity and stability. This makes it particularly useful in the synthesis of materials for organic electronics, where precise control over electronic properties is essential .
Properties
IUPAC Name |
5-bromo-1,2,3-benzothiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2S/c7-4-1-2-6-5(3-4)8-9-10-6/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDNXOHIHAFFBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=NS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31860-01-2 |
Source
|
Record name | 5-bromo-1,2,3-benzothiadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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